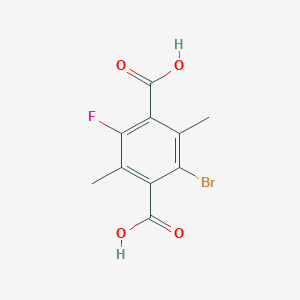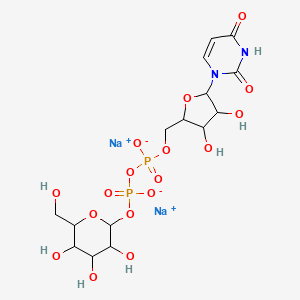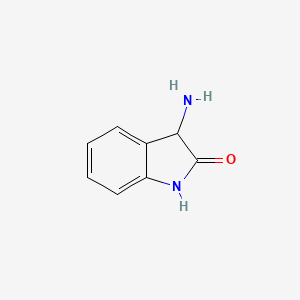
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid often involves halodeboronation reactions, where aryl boronic acids are treated to form aryl bromides and chlorides. For instance, a scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can be elucidated using various spectroscopic techniques. These compounds often exhibit unique structural features that can influence their reactivity and physical properties.
Chemical Reactions and Properties
Compounds containing bromo, fluoro, and carboxylic acid functional groups participate in a variety of chemical reactions. The presence of these functional groups can lead to interesting chemoselective reactions, as observed in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions favor bromide substitution (Stroup et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Factors like solubility, melting point, and boiling point are critical for understanding how these compounds can be manipulated in various chemical processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the compound's suitability for specific applications. For example, the reactivity of halogenated compounds with nucleophiles, as observed in SNAr reactions, is a key aspect of their chemical behavior (Liu & Robins, 2007).
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Biphenyls
- Chemical Synthesis : The synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline highlights the importance of fluorinated compounds in medicinal chemistry and pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impact of Fluorinated Compounds
- Environmental Fate of Fluoroalkylether Compounds : Research into the environmental fate, effects, and analytical methods for monitoring fluorinated alternative chemicals like ether-PFASs reveals the ongoing concern and need for understanding the impact of these compounds. This includes their occurrence, fate, and potential health risks in the environment (Munoz, Liu, Duy, & Sauvé, 2019).
Fluorinated Compounds in Organic Transformations
- Catalysis : Silica-supported Brönsted acids have been utilized in various organic transformations, highlighting the role of fluorinated compounds in enhancing reaction efficiencies and outcomes in chemical and pharmaceutical industries. This review underscores the advantages of such catalysts, including environment-friendliness, good yields, and recyclability (Kaur, Sharma, & Bedi, 2015).
Novel Fluorinated Alternatives for Environmental Safety
- Safety and Environmental Concerns : The search for safe, fluorinated alternatives to persistent organic pollutants (POPs) has led to the identification of compounds with reduced environmental and health risks. The review of sources, multimedia distribution, and health risks of novel fluorinated alternatives demonstrates the need for further toxicological studies to ensure their safety (Wang et al., 2019).
Applications in Advanced Materials
- Fluorinated Porphyrinoids : The unique properties of fluorinated porphyrinoids, such as increased photo and oxidative stability, have found applications in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts. This review focuses on the recent advancements in the applications of these materials, illustrating the broad utility of fluorinated compounds in developing functional materials (Aggarwal, Bhupathiraju, Farley, & Singh, 2021).
Propiedades
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | |
CAS RN |
1245807-10-6 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-chloro-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMi](/img/no-structure.png)
![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)




